
Benzene-1,2,3-tricarboxylic acid dihydrate
Overview
Description
Benzene-1,2,3-tricarboxylic acid dihydrate (C₉H₁₀O₈) is an aromatic tricarboxylic acid with three carboxylic groups positioned at the 1, 2, and 3 positions of the benzene ring. It has a molecular weight of 246.17 g/mol (anhydrous form: 210.14 g/mol) and a CAS number of 36362-97-7 . The compound is slightly soluble in water and decomposes at approximately 191°C . Its primary applications include synthesizing lanthanide semicarboxylate complexes and serving as a precursor in organic chemistry . The dihydrate form incorporates two water molecules into its crystal lattice, influencing its stability and reactivity .
Mechanism of Action
Target of Action
Benzene-1,2,3-tricarboxylic acid dihydrate, also known as Hemimellitic acid, is an organic compound . .
Mode of Action
It is known that carboxylate ligands, such as those found in this compound, can interact with metal ions in the synthesis of a wide range of metal-organic frameworks (MOFs) .
Biochemical Pathways
It is known that carboxylate ligands can play a role in the synthesis of metal-organic frameworks (mofs), which have applications in various fields such as catalysis, gas storage, and drug delivery .
Action Environment
It is known that the compound is stable under normal storage conditions .
Biological Activity
Benzene-1,2,3-tricarboxylic acid dihydrate, also known as hemimellitic acid dihydrate, is a compound with significant biological relevance. Its chemical formula is C9H6O6·2H2O, and it has garnered attention for its various applications in biological systems, particularly in the fields of biochemistry and pharmacology.
Molecular Characteristics:
- Molecular Weight: 210.14 g/mol (anhydrous)
- CAS Number: 732304-21-1
- Solubility: Slightly soluble in water
Chemical Structure:
The structure consists of a benzene ring with three carboxylic acid groups attached at the 1, 2, and 3 positions. This arrangement allows for various interactions with biological molecules.
Property | Value |
---|---|
Molecular Formula | C9H6O6·2H2O |
Melting Point | ~191°C (decomposition) |
Solubility | Slightly soluble in water |
Biological Activity
This compound exhibits several biological activities, including:
-
Antimicrobial Properties:
Research indicates that this compound can exhibit antimicrobial activity against various bacterial strains. Its structure allows it to penetrate bacterial membranes and disrupt cellular processes. -
Metal Complexation:
The ability of benzene-1,2,3-tricarboxylic acid to form complexes with metal ions has implications in drug delivery systems and biocatalysis. For instance, studies have shown that it can form stable complexes with lanthanides, enhancing their luminescent properties for potential applications in bioimaging . -
Role in Metabolic Pathways:
Benzene-1,2,3-tricarboxylic acid is involved in metabolic pathways as an intermediate compound. It plays a role in the synthesis of various biomolecules and can influence metabolic rates in certain organisms.
Case Study 1: Antimicrobial Efficacy
A study published in Molecules demonstrated that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations to determine its Minimum Inhibitory Concentration (MIC), revealing effective inhibition at lower concentrations when combined with conventional antibiotics .
Case Study 2: Metal Complexes and Luminescence
In another study focusing on the synthesis of metal-organic frameworks (MOFs), benzene-1,2,3-tricarboxylic acid was used to create luminescent materials by complexing with lanthanide ions. The resulting compounds exhibited enhanced luminescence properties due to efficient energy transfer from the ligand to the metal ions . The study highlighted potential applications in photonics and bioimaging.
Research Findings
Recent research has expanded our understanding of benzene-1,2,3-tricarboxylic acid's biological activity:
- Mechanism of Action: Studies suggest that the compound's carboxyl groups facilitate hydrogen bonding and electrostatic interactions with biomolecules, enhancing its biological efficacy.
- Potential Therapeutic Applications: Given its antimicrobial properties and ability to form metal complexes, there is potential for developing new therapeutic agents based on this compound for treating infections or as drug delivery systems.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for benzene-1,2,3-tricarboxylic acid dihydrate, and how are impurities minimized?
Benzene-1,2,3-tricarboxylic acid is typically synthesized via controlled oxidation of polycyclic aromatic hydrocarbons (e.g., fluoranthene) using microbial pathways or chemical oxidants like chromic acid . Hydrothermal methods are also employed, where precursors such as bis-benzimidazole derivatives are reacted with the acid under autogenous pressure (433 K, 72 h) to ensure high crystallinity . Purification involves recrystallization from water or ethanol, with purity verified via melting point analysis (mp ~231°C) and NMR spectroscopy .
Q. How is the molecular structure of this compound characterized experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, studies using a Bruker APEX CCD detector revealed proton transfer interactions between the acid and benzimidazole derivatives, confirming carboxylate group geometry and hydrogen-bonding networks . Computational methods (e.g., DFT) complement experimental data by optimizing bond lengths and angles (C–O: ~1.26 Å, O–H···O: ~2.65 Å) .
Q. What are the primary applications of this compound in organic synthesis?
The three carboxyl groups enable diverse reactivity:
- Coordination chemistry : Acts as a tridentate ligand for metal-organic frameworks (MOFs) .
- Proton transfer agents : Forms ionic cocrystals with nitrogen-rich bases (e.g., benzimidazoles) .
- Intermediate synthesis : Used to prepare esters, anhydrides, and deuterated analogs (e.g., C₉H₃D₃O₆ for isotopic labeling studies) .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
Graph set analysis (GSA) reveals that the acid forms R₂²(8) and R₄⁴(12) motifs via O–H···O bonds, creating planar sheets parallel to the (4,-4,-1) plane . These sheets stack via π-π interactions (3.5–4.0 Å spacing), with water molecules occupying interstitial voids (25.5 ų) . Disordered water networks further stabilize the lattice through weak C–H···O bonds .
Q. What challenges arise in designing supramolecular assemblies with this compound?
- Solvent effects : Polar solvents (e.g., water, DMF) disrupt hydrogen bonds, favoring solvated forms over anhydrous crystals .
- Steric hindrance : The 1,2,3-substitution pattern limits symmetry, complicating the formation of isoreticular MOFs compared to 1,3,5-tricarboxylic acid analogs .
- Proton transfer control : Selective deprotonation of carboxyl groups requires precise pH adjustment (pH 4–6) to avoid over-ionization .
Q. How does benzene-1,2,3-tricarboxylic acid participate in microbial degradation pathways?
In Mycobacterium spp., fluoranthene is metabolized via dioxygenation to 9-fluorenone-1-carboxylic acid, which undergoes oxidative cleavage to yield benzene-1,2,3-tricarboxylic acid . This intermediate is decarboxylated to phthalic acid (C₈H₆O₄), entering the TCA cycle via β-ketoadipate .
Table 1 : Key Metabolites in Fluoranthene Degradation
Q. What strategies resolve contradictions in acid-base behavior across solvents?
Contradictory pKa values (e.g., aqueous vs. DMSO) arise from solvation effects. In water, all three carboxyl groups ionize (pKa₁ ≈ 2.5, pKa₂ ≈ 4.1, pKa₃ ≈ 5.8), while in DMSO, only partial ionization occurs due to reduced dielectric constant. Titration with tetrabutylammonium hydroxide (0.1 M in DMSO) and UV-Vis monitoring (λ = 260 nm) clarify protonation states .
Q. Methodological Guidance
Q. How to optimize crystallization conditions for high-quality single crystals?
- Temperature gradient : Slow cooling (0.1°C/min) from 353 K to 298 K minimizes defects .
- Solvent selection : Use water-ethanol mixtures (3:1 v/v) to balance solubility and volatility .
- Additives : 5% pyridine suppresses premature nucleation, favoring larger crystals .
Q. What analytical techniques validate degradation products under thermal stress?
- TGA/DSC : Dehydration occurs at 110–130°C, followed by anhydride formation at 280°C .
- GC-MS : Identifies decarboxylated products (e.g., benzene derivatives) using NIST library matching .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzene-1,3,5-Tricarboxylic Acid (Trimesic Acid)
Molecular Formula : C₉H₆O₆ (anhydrous)
Molecular Weight : 210.14 g/mol
Key Properties :
- Higher symmetry (1,3,5 substitution) compared to the asymmetric 1,2,3 isomer.
- Forms extensive hydrogen-bonded networks, enabling diverse co-crystals and metal-organic frameworks (MOFs) .
- Used as an internal standard in quantitative NMR due to its distinct spectral properties .
Hydrogen Bonding :
- Exhibits dihedral angles of 2.95°, 6.23°, and 10.28° between carboxylic groups and the benzene ring, enabling polymorph diversity .
- Forms robust 3D networks in its dihydrate form .
Benzene-1,2,4-Tricarboxylic Acid
Molecular Formula : C₉H₆O₆
Molecular Weight : 210.14 g/mol
Key Properties :
- Intermediate symmetry between 1,2,3 and 1,3,5 isomers.
- Less studied than trimesic acid but used in polymer synthesis and specialty chemicals .
Comparison with 1,2,3 Isomer :
- Higher solubility in polar solvents due to reduced steric hindrance.
- Limited reports on co-crystallization, suggesting weaker hydrogen-bonding versatility .
Benzene-1,3-Dicarboxylic Acid (Isophthalic Acid)
Molecular Formula : C₈H₆O₄
Molecular Weight : 166.13 g/mol
Key Properties :
- A dicarboxylic acid with applications in polymers (e.g., PET analogs) .
- Lacks the third carboxylic group, reducing metal-coordination sites compared to tricarboxylic acids.
Comparison with 1,2,3-Tricarboxylic Acid :
Physicochemical Data Table
Functional and Structural Comparisons
Hydrogen Bonding and Crystallography
- 1,2,3-Tricarboxylic Acid Dihydrate : Water molecules stabilize the lattice, forming O–H···O bonds between carboxylic groups and water .
- Trimesic Acid : Forms 6,3- and 10,3-networks with interpenetration in co-crystals, leveraging its symmetry for robust frameworks .
- Graph Set Analysis : Trimesic acid’s hydrogen-bonding patterns align with Etter’s rules, enabling predictable crystal engineering .
Reactivity and Coordination Chemistry
- 1,2,3-Tricarboxylic Acid : Asymmetric substitution limits metal coordination to fewer geometries compared to trimesic acid. Used in lanthanide complexes due to moderate chelation strength .
- Trimesic Acid : Forms stable MOFs with europium and zinc, leveraging three equidistant carboxylates for octahedral coordination .
Aliphatic vs. Aromatic Tricarboxylic Acids
Propane-1,2,3-Tricarboxylic Acid :
Properties
IUPAC Name |
benzene-1,2,3-tricarboxylic acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O6.2H2O/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15;;/h1-3H,(H,10,11)(H,12,13)(H,14,15);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUPKLOIWLIWTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C(=O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018140 | |
Record name | 1,2,3-Benzenetricarboxylic acid dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501018140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36362-97-7 | |
Record name | 1,2,3-Benzenetricarboxylic acid dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501018140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-Benzenetricarboxylic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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